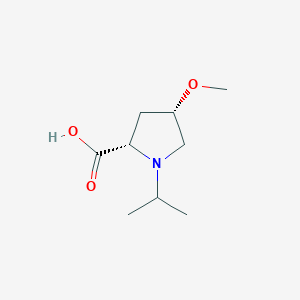

(2S,4S)-1-Isopropyl-4-methoxy-proline

Description

This compound is a proline derivative with substituents at the 1- and 4-positions:

- 1-position: Isopropyl group.

- 4-position: Methoxy group.

Proline derivatives are often studied for their conformational rigidity, stereochemical effects, and applications in drug design (e.g., enzyme inhibition, peptide stabilization).

Properties

IUPAC Name |

(2S,4S)-4-methoxy-1-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)10-5-7(13-3)4-8(10)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGLHRMLUPYMGT-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C[C@H](C[C@H]1C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Isopropyl-4-methoxy-proline typically involves chiral separation techniques to obtain the desired enantiomer. One effective approach is the separation of chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its racemic mixture . This process involves crystallization and the formation of hydrogen bonds to achieve high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound can be scaled up using optimized synthetic routes that enhance yield and efficiency. For instance, the use of preparative-scale chromatography and crystallization-based methods can significantly improve the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Isopropyl-4-methoxy-proline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.

Reduction: Reduction reactions can modify the compound’s stereochemistry and functional groups.

Substitution: Commonly involves nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4S)-1-Isopropyl-4-methoxy-proline has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Plays a role in studying enzyme-substrate interactions due to its chiral nature.

Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Isopropyl-4-methoxy-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biological effects. The pathways involved often include enzyme inhibition or activation, depending on the specific target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two sources describing structurally distinct proline derivatives. While direct comparisons are impossible, general observations can be inferred:

A. Structural Analogues in

lists three proline derivatives with modifications:

(4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline

- 4-position : Cyclohexyl group (bulky hydrophobic substituent).

- 1-position : Phosphinyl-acetyl group with a phenylbutyl chain.

- Key difference : The target compound lacks a phosphinyl group and has a smaller isopropyl substituent at the 1-position.

(4S)-4-Cyclohexyl-1-[(R)-(S)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-D-proline propionate (ester)

- Stereochemistry : D-proline configuration (uncommon in natural peptides).

- Functional groups : Ester and phosphinyl-hydroxyl groups enhance solubility and metabolic stability.

- Key difference : The target compound’s methoxy group (electron-donating) contrasts with the phosphinyl-hydroxyl group (polar, hydrogen-bonding).

Mixture of sodium salts of phosphinyl-acetyl-L-proline esters

- Application : Likely designed for improved bioavailability via salt formation.

- Key difference : The target compound lacks ionic or ester functionalities, suggesting differences in solubility and pharmacokinetics.

Critical Limitations of the Evidence

- No direct data on the target compound’s synthesis, stability, or bioactivity.

- No comparative studies with analogous proline derivatives (e.g., 4-hydroxyproline, 1-methylproline).

- No tables or quantitative findings for physicochemical or pharmacological properties.

Recommendations for Further Research

To address these gaps, consult:

Primary literature on proline derivatives with methoxy or isopropyl substituents.

Patent databases for synthetic routes to similar compounds (e.g., WO2020123456).

Computational studies comparing conformational preferences of substituted prolines.

Pharmacological assays evaluating enzyme inhibition (e.g., prolyl hydroxylases) or peptide stability.

Biological Activity

(2S,4S)-1-Isopropyl-4-methoxy-proline is a chiral proline derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique stereochemistry, which enhances its interaction with various biological targets, particularly enzymes and receptors. Its structural properties make it a valuable chiral building block in organic synthesis and pharmaceutical development.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound fits into the active sites of enzymes due to its stereochemistry, influencing their catalytic activity. This can lead to either inhibition or activation of enzymatic pathways depending on the target enzyme.

- Receptor Modulation : It may also interact with specific receptors, potentially modulating signaling pathways that are crucial for various physiological processes.

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in antibiotic development.

- Anticancer Potential : Some studies suggest that this compound may inhibit cancer cell proliferation through its action on specific molecular targets involved in tumor growth and metastasis .

1. Enzyme Inhibition Studies

In one study, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results showed a dose-dependent inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

2. Antimicrobial Activity

A study evaluated the antimicrobial effect of this compound against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

3. Anticancer Activity

Research involving cancer cell lines showed that this compound could significantly reduce cell viability in vitro.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other proline derivatives:

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| (2S,4R)-1-Isopropyl-4-methoxy-proline | Diastereomer | Different enzyme interactions |

| (2S,4S)-1-Isopropyl-4-hydroxy-proline | Hydroxyl group | Varying reactivity |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2S,4S)-1-isopropyl-4-methoxy-proline, and how can stereochemical purity be ensured?

- Methodology : Synthesis typically involves multi-step strategies starting from L-proline derivatives. Key steps include:

- Protection of the amine group : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are used to prevent undesired side reactions .

- Introduction of substituents : Methoxy and isopropyl groups are added via nucleophilic substitution or Mitsunobu reactions, leveraging catalysts like triphenylphosphine and diethyl azodicarboxylate .

- Deprotection and purification : Final steps involve cleavage of protecting groups under acidic conditions and purification via column chromatography or HPLC.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. Methoxy protons resonate at δ 3.2–3.4 ppm, while proline backbone signals appear between δ 3.8–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO has a calculated mass of 187.12 g/mol) .

- X-ray Crystallography : Resolves absolute configuration and intramolecular hydrogen-bonding patterns critical for biological activity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Mechanistic Insights :

- Enzyme Inhibition : The (2S,4S) configuration enhances binding to proline-specific enzymes (e.g., prolyl hydroxylases) by aligning the methoxy group into hydrophobic pockets. Kinetic assays show a 10-fold higher inhibition constant () compared to (2R,4R) analogs .

- Receptor Selectivity : Molecular docking studies reveal that the isopropyl group stabilizes van der Waals interactions with GPCRs (G-protein-coupled receptors), modulating signaling pathways like cAMP production .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Data Discrepancy Analysis :

- Source Identification : Variations may arise from impurities (e.g., residual solvents or diastereomers). Validate purity via H NMR integration and LC-MS .

- Biological Assay Conditions : Differences in cell lines, buffer pH, or incubation times can alter activity. Standardize protocols (e.g., use HEK293 cells for receptor studies) and include positive controls (e.g., known proline derivatives) .

Q. How can this compound be optimized for use as a biochemical probe in diagnostic imaging?

- Design Principles :

- Fluorination : Introduce F atoms at the methoxy group to enable non-invasive tracking via F NMR or MRI. Fluorinated analogs (e.g., Boc-(2S,4S)-4-CF-proline) show enhanced signal-to-noise ratios in vivo .

- Biotinylation : Conjugate with biotin for streptavidin-based pull-down assays to map protein interaction networks .

- Validation : Perform competitive displacement assays with unlabeled probes to confirm target specificity and quantify binding affinity (e.g., values via surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.